molecular formula C17H22N2O2 B5846149 N-cyclopentyl-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide

N-cyclopentyl-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Cat. No.: B5846149
M. Wt: 286.37 g/mol
InChI Key: SROTUYZFXBZSGY-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a compound that features a benzamide core with a cyclopentyl group and a pyrrolidinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

N-cyclopentyl-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring is known to enhance binding affinity and selectivity, potentially leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for a diverse range of chemical reactions and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-cyclopentyl-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c20-16-6-3-11-19(16)12-13-7-9-14(10-8-13)17(21)18-15-4-1-2-5-15/h7-10,15H,1-6,11-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROTUYZFXBZSGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)CN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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